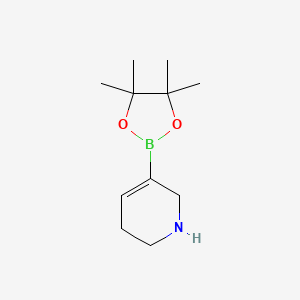

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

描述

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a boron-containing organic compound It features a tetrahydropyridine ring substituted with a dioxaborolane group

属性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h6,13H,5,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRFJRVFHBJODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine typically involves the following steps:

Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C).

Introduction of the Dioxaborolane Group: The dioxaborolane group can be introduced via a borylation reaction. This involves the reaction of the tetrahydropyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of more robust catalysts to withstand industrial-scale operations.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring to form piperidine derivatives.

Substitution: The dioxaborolane group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like Pd/C.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various boronate esters and biaryl compounds.

科学研究应用

Chemistry

In organic synthesis, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is used as a building block for the synthesis of more complex molecules. Its boron moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Biology

The compound’s derivatives can be used in the development of boron-containing drugs. Boron atoms can enhance the biological activity of certain pharmaceuticals by interacting with biological molecules in unique ways.

Medicine

In medicinal chemistry, boron-containing compounds are explored for their potential in cancer therapy, particularly in boron neutron capture therapy (BNCT). The unique properties of boron allow for targeted destruction of cancer cells when exposed to neutron radiation.

Industry

In materials science, this compound can be used in the synthesis of advanced materials such as polymers and nanomaterials. Its ability to form stable boron-carbon bonds makes it valuable in the development of new materials with unique properties.

作用机制

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boron atom facilitates the formation of a new carbon-carbon bond through a palladium-catalyzed process. In biological systems, the boron atom can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

相似化合物的比较

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.

Bis(pinacolato)diboron: Another boron reagent commonly used in organic synthesis.

Pinacolborane: A boron-containing compound used in hydroboration reactions.

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is unique due to the presence of both a tetrahydropyridine ring and a dioxaborolane group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boron compounds. Its structure also provides opportunities for the development of novel materials and pharmaceuticals.

生物活性

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (commonly referred to as TMDB-Tetrahydropyridine) is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₂H₁₆BN₂O₂

- Molecular Weight : 223.12 g/mol

- CAS Number : 1093819-50-1

- IUPAC Name : this compound

TMDB-Tetrahydropyridine exhibits several mechanisms that contribute to its biological activity:

- Iron Chelation : Similar to other boron-containing compounds, TMDB-Tetrahydropyridine may act as an iron chelator. This property is crucial in reducing oxidative stress and preventing cellular damage associated with excess iron levels .

- Neuroprotective Effects : Studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress and neurotoxicity. The ability to reduce the toxicity of catecholamines like dopamine and 6-hydroxydopamine (6-OHDA) has been documented in various models of neurodegeneration .

- Antioxidant Activity : The compound's structural features suggest potential antioxidant properties that could mitigate oxidative damage in various cellular contexts.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Iron Chelation | Reduces oxidative stress | |

| Neuroprotection | Protects against dopaminergic toxicity | |

| Antioxidant Activity | Mitigates oxidative damage |

Case Studies

-

Neuroprotective Study :

In a study examining the effects of various iron chelators on differentiated PC12 cells exposed to neurotoxic agents (6-OHDA), TMDB-Tetrahydropyridine demonstrated significant protective effects. The compound reduced cell death in a dose-dependent manner at concentrations comparable to established chelators . -

Oxidative Stress Model :

Another investigation focused on the antioxidant capacity of TMDB-Tetrahydropyridine in models of oxidative stress induced by hydrogen peroxide. Results indicated that the compound effectively reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in neurodegenerative diseases characterized by oxidative stress and iron overload. Its mechanisms of action align with current research trends focusing on metal chelation and antioxidant strategies.

常见问题

Q. What synthetic methods are commonly used to prepare 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine, and what reaction conditions are critical?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of a preformed tetrahydropyridine precursor. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos).

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.

- Solvent System : Toluene/EtOH/H₂O mixtures for biphasic reactions.

- Temperature : 80–100°C under reflux.

Evidence from analogous boronate esters (e.g., ethyl 5-substituted dihydropyran carboxylates) highlights the importance of anhydrous conditions to prevent boronate hydrolysis .

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

Q. What safety protocols are critical for handling this boronate ester in laboratory settings?

- Methodological Answer :

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent moisture-induced degradation.

- Handling : Use gloves, lab coat, and fume hood. Avoid sparks/open flames (P210 code) .

- Emergency Response : For spills, neutralize with sand/soda ash and dispose as hazardous waste (P103, P201 codes) .

Advanced Research Questions

Q. How can researchers optimize cross-coupling efficiency when using this compound as a boronate ester partner?

- Methodological Answer :

- DOE Optimization : Vary catalyst loading (0.5–5 mol%), solvent polarity (THF vs. DMF), and reaction time.

- Additives : Use phase-transfer agents (e.g., TBAB) to enhance solubility.

- Monitoring : Track reaction progress via TLC (Rf ~0.4 in EtOAc/hexane) or GC-MS.

Studies on pyridylboronate esters show that electron-deficient aryl halides yield higher coupling efficiencies (85–95%) .

Q. What strategies prevent tetrahydropyridine ring oxidation during functionalization reactions?

- Methodological Answer :

- Protection : Temporarily protonate the ring NH group with trifluoroacetic acid to reduce nucleophilicity.

- Mild Conditions : Use low-temperature alkylation (0–5°C) with Et₃N as a base.

- Catalytic Hydrogenation : Post-functionalization, employ Pd/C under H₂ to saturate unintended double bonds .

Q. How do substituents on the tetrahydropyridine ring affect the boronate ester’s stability and reactivity?

- Methodological Answer :

Q. How can conflicting NMR data (e.g., split signals) be resolved for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。